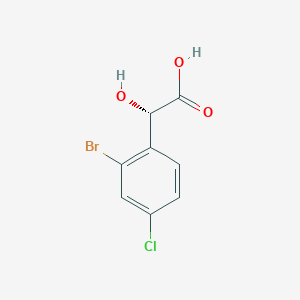

(2S)-2-(2-Bromo-4-chlorophenyl)-2-hydroxyacetic acid

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO3/c9-6-3-4(10)1-2-5(6)7(11)8(12)13/h1-3,7,11H,(H,12,13)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOIIGBCPDYTDH-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Br)[C@@H](C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-Bromo-4-chlorophenyl)-2-hydroxyacetic acid typically involves the bromination and chlorination of phenylacetic acid derivatives. One common method includes the reaction of 2-bromo-4-chlorophenol with glyoxylic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as pyridine and a solvent like acetonitrile to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the high quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-(2-Bromo-4-chlorophenyl)-2-hydroxyacetic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.

Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Sodium iodide in acetone, potassium fluoride in dimethyl sulfoxide.

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Major Products Formed

Substitution: Formation of iodinated or fluorinated derivatives.

Oxidation: Formation of 2-(2-bromo-4-chlorophenyl)glyoxylic acid.

Reduction: Formation of 2-(2-bromo-4-chlorophenyl)ethanol.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C8H8BrClO3

- Molecular Weight : 249.51 g/mol

- Structure : The compound features a bromine and chlorine substituent on a phenyl ring, enhancing its lipophilicity and potential receptor binding affinity.

Chemistry

(2S)-2-(2-Bromo-4-chlorophenyl)-2-hydroxyacetic acid serves as a crucial building block in organic synthesis. Its unique structure allows for various chemical transformations, including:

- Substitution Reactions : The halogen atoms can be substituted with other functional groups.

- Oxidation Reactions : The hydroxy group can be converted to a carbonyl group.

- Reduction Reactions : It can be reduced to yield corresponding alcohols.

Biology

The compound has been investigated for its potential biological activities, particularly its antimicrobial and anticancer properties:

- Antimicrobial Activity : Studies have shown that it exhibits significant effectiveness against multi-drug resistant bacterial strains. For instance, a study published in the Journal of Antimicrobial Chemotherapy reported a notable reduction in bacterial load when treated with this compound .

- Anticancer Properties : Research published in Cancer Letters demonstrated that (2S)-2-(2-Bromo-4-chlorophenyl)-2-hydroxyacetic acid significantly reduced tumor growth in xenograft models, indicating its potential as an anticancer agent .

Medicine

The compound is explored as a pharmaceutical intermediate in drug synthesis, particularly for developing new therapeutic agents. Its mechanism of action often involves:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation, contributing to its anticancer effects.

- Modulation of Inflammatory Pathways : Its ability to interact with molecular targets suggests potential applications in treating inflammatory diseases.

Antimicrobial Effects

A recent study evaluated the compound's effectiveness against resistant bacterial strains. Results indicated that it significantly reduced bacterial counts compared to untreated controls, supporting its use in developing new antimicrobial therapies.

Anticancer Research

In another study focusing on tumor models, the compound demonstrated substantial tumor reduction compared to controls. This suggests its viability as a novel agent in cancer treatment protocols.

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Enables various chemical transformations |

| Biology | Antimicrobial and anticancer research | Significant effectiveness against resistant strains; tumor growth reduction |

| Medicine | Pharmaceutical intermediate | Potential for drug development targeting inflammation and cancer |

Wirkmechanismus

The mechanism of action of (2S)-2-(2-Bromo-4-chlorophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Positional Isomers of Bromo-Chloro Phenyl Derivatives

- 2-(3-Bromo-4-chlorophenyl)-2-hydroxyacetic acid (CAS 1094550-30-7): Differs in the position of bromine (position 3 vs. 2). Molecular formula: C₈H₆BrClO₃.

2-(2-Bromo-4-chlorophenyl)acetic acid (CAS 52864-56-9):

Chlorophenyl and Fluorophenyl Derivatives

(S)-2-(2-Chlorophenyl)-2-hydroxyacetic acid (CAS 52950-18-2):

(2S)-2-(4-Fluorophenyl)-2-hydroxyacetic acid (CAS 52923-25-8):

Functional Group Modifications

Amino-Substituted Analogs

- 2-Amino-2-(4-bromo-2-fluorophenyl)acetic acid hydrochloride (CAS 1136881-78-1): Introduces an amino group at the α-carbon. Molecular formula: C₈H₈BrClFNO₂. The amino group enables participation in peptide coupling reactions, expanding its utility in prodrug synthesis .

Cyclopropyl Derivatives

Structural and Functional Comparison Table

Key Research Findings

- Substituent Position Effects : Bromine at position 2 (vs. 3) increases steric hindrance, reducing reaction rates in nucleophilic substitutions but improving target selectivity in enzyme inhibition .

- Halogen Influence : Fluorine analogs exhibit superior metabolic stability over bromo/chloro derivatives due to resistance to oxidative cleavage .

- Stereochemical Impact : (S)-configuration is critical for binding to GABA receptors, as demonstrated in studies of fluoromandelic acid derivatives .

Biologische Aktivität

(2S)-2-(2-Bromo-4-chlorophenyl)-2-hydroxyacetic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of (2S)-2-(2-Bromo-4-chlorophenyl)-2-hydroxyacetic acid features a bromine and chlorine substituent on a phenyl ring, which may enhance its biological activity through increased lipophilicity and receptor binding affinity. The presence of the hydroxyl group contributes to its potential as an active pharmaceutical ingredient.

The mechanism of action of (2S)-2-(2-Bromo-4-chlorophenyl)-2-hydroxyacetic acid involves interaction with specific molecular targets, particularly enzymes and receptors involved in cellular signaling pathways. Research indicates that the compound may inhibit enzymes associated with cell proliferation, leading to its potential anticancer effects. Additionally, it has been investigated for its ability to modulate inflammatory pathways, which could contribute to its antimicrobial properties.

Antimicrobial Activity

Studies have shown that (2S)-2-(2-Bromo-4-chlorophenyl)-2-hydroxyacetic acid exhibits antimicrobial properties against various bacterial strains. The compound's effectiveness varies depending on concentration and the specific microbial target.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that while the compound shows promise as an antimicrobial agent, further optimization may be necessary to enhance efficacy against resistant strains.

Anticancer Activity

The anticancer potential of (2S)-2-(2-Bromo-4-chlorophenyl)-2-hydroxyacetic acid has been explored in various cancer cell lines. In vitro studies demonstrated significant inhibition of cell proliferation in breast and colon cancer cells.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induces apoptosis |

| HT-29 (Colon Cancer) | 20 | Cell cycle arrest |

The mechanism underlying these effects appears to involve the induction of apoptosis and modulation of cell cycle regulators.

Case Studies

- Study on Antimicrobial Effects : A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of (2S)-2-(2-Bromo-4-chlorophenyl)-2-hydroxyacetic acid against multi-drug resistant bacterial strains. Results indicated a notable reduction in bacterial load in treated samples compared to controls, suggesting potential for therapeutic applications in treating infections caused by resistant bacteria.

- Anticancer Research : In a study published in Cancer Letters, researchers investigated the effects of this compound on tumor growth in xenograft models. The results showed significant tumor reduction in mice treated with (2S)-2-(2-Bromo-4-chlorophenyl)-2-hydroxyacetic acid compared to untreated controls, supporting its potential as a novel anticancer agent.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for preparing (2S)-2-(2-Bromo-4-chlorophenyl)-2-hydroxyacetic acid with high enantiomeric purity?

- Methodological Answer : A two-step synthesis involving bromination and stereoselective hydroxylation is commonly employed. For example, alkylation of a phenolic precursor (e.g., 2-(4-hydroxyphenyl)-2-hydroxyacetic acid) with benzyl chloride under reflux in acetone with potassium carbonate and tetraethylammonium bromide (TEAB) yields a protected intermediate . Subsequent bromination using phosphorus tribromide in anhydrous diethyl ether introduces the bromo substituent. Chiral resolution via preparative HPLC or ion exchange chromatography ensures enantiomeric purity, as demonstrated in analogous syntheses of stereochemically complex hydroxyacetic acid derivatives .

Q. How can crystallographic techniques confirm the stereochemistry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. The compound’s chiral center and substituent positions (bromo, chloro, hydroxy groups) generate distinct crystallographic parameters. For robust results, ensure high-resolution data (≤1.0 Å) and validate against known structures of similar mandelic acid derivatives. SHELX’s robustness in handling small-molecule refinement makes it ideal, even for high-throughput pipelines .

Q. What purification strategies are effective for removing halogenated byproducts?

- Methodological Answer : Column chromatography with silica gel (gradient elution: hexane/ethyl acetate) effectively separates halogenated impurities. For polar byproducts, ion exchange chromatography (e.g., Dowex resin) or recrystallization in ethanol/water mixtures improves purity. Monitoring via TLC (Rf ~0.3 in 3:7 EtOAc/hexane) and HPLC (C18 column, 0.1% TFA in H2O/MeCN) ensures removal of residual bromo- or chloro-substituted contaminants .

Advanced Research Questions

Q. How do electronic effects of bromo and chloro substituents influence the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer : The electron-withdrawing nature of Br (σp = 0.23) and Cl (σp = 0.47) at the 2- and 4-positions increases the electrophilicity of the adjacent carbonyl group. This enhances susceptibility to nucleophilic attack, as observed in amide coupling reactions. Kinetic studies using NMR (e.g., monitoring disappearance of the carbonyl peak at ~170 ppm in CDCl3) can quantify reaction rates compared to non-halogenated analogs .

Q. What strategies resolve discrepancies in NMR data arising from rotational isomerism?

- Methodological Answer : Rotational isomers (e.g., E/Z amide conformers) cause split peaks in NMR. Variable-temperature NMR (VT-NMR) at 25–60°C coalesces split signals, enabling calculation of energy barriers (ΔG‡). For example, in analogs like (±)-2-(4-benzyloxyphenyl)-2-bromoacetate, VT-NMR revealed ΔG‡ ≈ 12 kcal/mol for amide rotation . Dynamic HPLC with chiral stationary phases can also separate isomers for individual characterization .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations using high-resolution enzyme structures (PDB) identify binding poses. Focus on the hydroxyacetic acid moiety’s hydrogen-bonding potential and halogen interactions (e.g., Br/Cl with hydrophobic pockets). Validate predictions via SPR (surface plasmon resonance) to measure binding affinity (KD) .

Q. What crystallographic challenges arise from twinning in enantiopure crystals, and how are they addressed?

- Methodological Answer : Twinning, common in chiral crystals, complicates structure solution. SHELXL’s TWIN/BASF commands model twin domains (e.g., 180° rotation about the c-axis). High redundancy data (>95% completeness) and careful refinement of twin fractions (0.3–0.7) improve accuracy. Compare results with untwinned data from alternative crystallization solvents (e.g., DMSO instead of EtOH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.